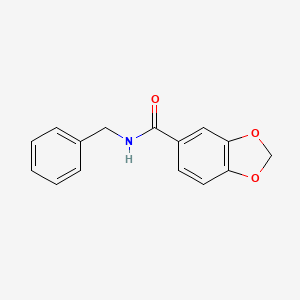

N-benzyl-1,3-benzodioxole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-15(16-9-11-4-2-1-3-5-11)12-6-7-13-14(8-12)19-10-18-13/h1-8H,9-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKTYYRVPIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 1,3 Benzodioxole 5 Carboxamide and Its Analogues

General Synthetic Routes for Benzodioxole-Carboxamide Derivatives

The synthesis of benzodioxole-carboxamide derivatives is centered around the formation of a stable amide bond between a benzodioxole carboxylic acid moiety and an amine. The robustness of this approach allows for the creation of a wide array of compounds from readily available precursors.

Amide Bond Formation Strategies

The creation of an amide bond is a cornerstone of organic synthesis. The most direct method involves the condensation of a carboxylic acid and an amine. nih.gov However, this reaction typically requires high temperatures to remove the water molecule formed as a byproduct, which can be unsuitable for sensitive substrates. youtube.com

A more prevalent and efficient strategy involves the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. bachem.com The most common activation method is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. youtube.com This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). frontiersin.org The resulting acyl chloride reacts readily with an amine to form the amide. This reaction generates hydrochloric acid (HCl), which is often neutralized by adding a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion. youtube.comkhanacademy.org

Alternative strategies bypass the isolation of acyl chlorides by using in-situ activating agents, which are discussed as coupling reagents. More advanced and specialized methods have also been developed, including palladium-catalyzed aminocarbonylation reactions and direct catalytic amidations using Lewis acids like titanium tetrachloride (TiCl₄). nih.govmdpi.com

Application of Coupling Reagents in Synthesis

To circumvent the often harsh conditions required for acyl chloride formation, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, leading to a reactive intermediate that is readily attacked by the amine. uni-kiel.de This approach is particularly dominant in peptide synthesis but is widely applied in general organic synthesis for its efficiency, high yields, and suppression of side reactions like racemization. bachem.comuni-kiel.de

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classical coupling agents. uni-kiel.de

Onium Salts : This is the most extensive and frequently used class, valued for high efficiency and fast reaction times. bachem.com They are further subdivided into:

Uronium/Aminium Salts : Benzotriazole-based reagents such as HBTU, TBTU, and HATU are highly effective but are derived from potentially explosive precursors like HOBt and HOAt. bachem.compeptide.com To address safety concerns, reagents based on Oxyma Pure, such as COMU, have been developed and demonstrate comparable or superior efficiency and better solubility. bachem.compeptide.com

Phosphonium Salts : Reagents like BOP and PyBOP are also highly effective, particularly for sterically hindered couplings. uni-kiel.de

Hypervalent Iodine Reagents : Compounds such as 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) have been shown to function as effective peptide coupling reagents, showcasing the diversity of available methods. frontiersin.org

The selection of a coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize racemization of any chiral centers. uni-kiel.de

Table 1: Common Coupling Reagents in Amide Synthesis

| Abbreviation | Full Name | Class | Key Features |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | High efficiency, widely used, based on HOBt. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Highly reactive, useful for hindered couplings, based on HOAt. bachem.compeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for standard and sterically demanding couplings. bachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Safer alternative to HBTU/HATU, high efficiency, based on Oxyma Pure. bachem.compeptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Classic reagent, forms insoluble dicyclohexylurea (DCU) byproduct. uni-kiel.de |

Synthesis of N-benzyl-1,3-benzodioxole-5-carboxamide Specific Pathways

The synthesis of the title compound, this compound, directly applies the general principles of amidation, starting from precursors derived from the 1,3-benzodioxole (B145889) core.

Reaction of 1,3-Benzodioxole-5-carboxylic Acid Derivatives with Benzylamine (B48309)

The most direct and common synthetic route to this compound involves the coupling of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and benzylamine. This transformation can be accomplished through two primary approaches.

Acyl Chloride Intermediate Method : This two-step pathway begins with the conversion of 1,3-benzodioxole-5-carboxylic acid to its corresponding acyl chloride, 1,3-benzodioxole-5-carbonyl chloride. frontiersin.org This is typically achieved with reagents such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM). The subsequent step involves the addition of benzylamine to the crude or purified acyl chloride. researchgate.net A tertiary amine base like triethylamine is added to neutralize the HCl generated during the reaction, ensuring a high conversion to the final amide product. youtube.com

Direct Coupling Method : This one-pot procedure involves mixing 1,3-benzodioxole-5-carboxylic acid, benzylamine, a suitable coupling reagent (such as HBTU or COMU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). bachem.com The reaction proceeds at or near room temperature and generally provides the desired product in high purity and yield with a simpler workup procedure compared to the acyl chloride method.

Table 2: Primary Synthetic Pathways to this compound

| Pathway | Step 1 Reagents | Step 2 Reagents | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | 1,3-Benzodioxole-5-carboxylic acid, Oxalyl Chloride (or SOCl₂) | Benzylamine, Triethylamine | Inert solvent (e.g., DCM), 0°C to room temperature. frontiersin.org |

| Direct Coupling | 1,3-Benzodioxole-5-carboxylic acid, Benzylamine, Coupling Reagent (e.g., COMU, HBTU), Base (e.g., DIPEA) | Polar aprotic solvent (e.g., DMF), room temperature. bachem.com |

Multi-Step Synthesis Approaches and Intermediate Derivatization

While the direct coupling of piperonylic acid is most common, multi-step sequences may be employed when starting from other commercially available 1,3-benzodioxole derivatives. For instance, a synthesis could commence with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). This route would necessitate an initial oxidation of the aldehyde group to a carboxylic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent, to form 1,3-benzodioxole-5-carboxylic acid. Following the oxidation, the resulting acid would then be subjected to one of the amidation procedures described previously.

Furthermore, derivatization of the 1,3-benzodioxole ring can be performed on an intermediate prior to the final amide bond formation. For example, a bromo-substituted precursor such as (6-bromobenzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)methanol could be synthetically elaborated through various reactions, including palladium-catalyzed cross-coupling reactions, before being converted to the carboxylic acid and ultimately coupled with benzylamine. researchgate.net

Derivatization Strategies for Structural Diversification

The this compound scaffold can be systematically modified to generate a library of analogues for research purposes, such as in structure-activity relationship (SAR) studies. nih.gov Derivatization can be targeted at three main regions of the molecule: the benzylamine portion, the benzodioxole ring, and the amide linker.

Modification of the Benzylamine Moiety : This is a straightforward and widely used strategy for creating structural diversity. A range of commercially available substituted benzylamines can be used in the final coupling step in place of benzylamine itself. This allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy) onto the benzyl (B1604629) ring, enabling a fine-tuning of the molecule's steric and electronic properties. nih.gov

Modification of the Benzodioxole Ring : Substituents can be introduced at the free positions (typically C-6 or C-7) of the benzodioxole ring. This often requires starting with a pre-functionalized precursor, such as 6-bromo-1,3-benzodioxole-5-carboxylic acid, which can then undergo further reactions like Suzuki-Miyaura coupling before amidation. researchgate.net

Modification of the Carboxamide Linker : The linker between the benzodioxole ring and the amide nitrogen can be altered. For example, homologation can be achieved by using 3-(benzo[d] frontiersin.orgresearchgate.netdioxol-5-yl)propanoic acid instead of 1,3-benzodioxole-5-carboxylic acid, resulting in a propanamide linker instead of a direct carboxamide. nih.gov This variation explores the impact of distance and flexibility between the two aromatic systems.

Table 3: Examples of Derivatization Strategies

| Modification Site | Strategy | Example Precursor/Reagent | Resulting Analogue Type |

|---|---|---|---|

| Benzylamine Moiety | Use of substituted benzylamines | 4-Chlorobenzylamine | N-(4-chlorobenzyl)-1,3-benzodioxole-5-carboxamide |

| Benzodioxole Ring | Use of substituted benzodioxole acids | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | 6-Bromo-N-benzyl-1,3-benzodioxole-5-carboxamide |

| Amide Linker | Homologation of the carboxylic acid | 3-(1,3-Benzodioxol-5-yl)propanoic acid | 3-(1,3-Benzodioxol-5-yl)-N-benzylpropanamide. nih.gov |

Introduction of Substituted Benzyl Moieties

The introduction of various substituents onto the benzyl ring is a common strategy to explore the pharmacological potential of this compound analogues. This is typically achieved by employing appropriately substituted benzylamines or benzyl halides in the final amide bond-forming step.

One prevalent method involves the coupling of benzo[d] frontiersin.orgnih.govdioxole-5-carboxylic acid with a series of substituted benzylamines. Based on SAR studies, a variety of 3-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides have been designed and synthesized to investigate their synergistic activity with existing antifungal agents. nih.gov

An alternative approach begins with substituted benzyl halides. For instance, a series of N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio)acetamide analogues were synthesized. frontiersin.org The process started with a substitution reaction between various substituted benzyl bromides and thioglycolic acid to form secondary intermediates. frontiersin.org These intermediates were then converted to acid chlorides and subsequently reacted with benzo[d] frontiersin.orgnih.govdioxol-5-amine to yield the final products. frontiersin.org This multi-step synthesis allows for the incorporation of a wide array of functional groups on the benzyl moiety, as detailed in the table below.

Table 1: Examples of Substituted Benzyl Moieties Incorporated into 1,3-Benzodioxole Analogues

| Compound ID | Benzyl Moiety Substituent (R) | Starting Material | Reference |

|---|---|---|---|

| K-1 | 2-Trifluoromethyl | 2-(Trifluoromethyl)benzyl bromide | frontiersin.org |

| K-2 | 3-Trifluoromethyl | 3-(Trifluoromethyl)benzyl bromide | frontiersin.org |

| K-3 | 4-Trifluoromethyl | 4-(Trifluoromethyl)benzyl bromide | frontiersin.org |

| K-4 | 2-Fluoro | 2-Fluorobenzyl bromide | frontiersin.org |

| K-5 | 3-Fluoro | 3-Fluorobenzyl bromide | frontiersin.org |

| K-6 | 4-Fluoro | 4-Fluorobenzyl bromide | frontiersin.org |

| K-7 | 2-Chloro | 2-Chlorobenzyl bromide | frontiersin.org |

| K-8 | 3-Chloro | 3-Chlorobenzyl bromide | frontiersin.org |

| K-9 | 2-Bromo | 2-Bromobenzyl bromide | frontiersin.org |

| K-10 | 3-Bromo | 3-Bromobenzyl bromide | frontiersin.org |

Modifications to the Carboxamide Linkage

The carboxamide linkage is a critical component of the molecular scaffold, and its modification can significantly impact the compound's properties. Synthetic strategies in this area focus on both the method of amide bond formation and the bioisosteric replacement of the amide group.

A general and widely used procedure for forming the carboxamide bond involves the use of coupling reagents. In one such method, benzo[d] frontiersin.orgnih.govdioxole-5-carboxylic acid is dissolved in a solvent like dichloromethane (DCM), followed by the addition of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The corresponding amine (e.g., benzylamine) is then added to this activated mixture, and the reaction is stirred for an extended period to yield the desired this compound. nih.gov

Another common activation method is the conversion of the carboxylic acid to a more reactive acid chloride. For example, 2-((3-methylbenzyl)thio)acetic acid can be treated with oxalyl chloride in dichloromethane at 0°C. frontiersin.org The resulting acid chloride is then reacted with an amine, such as benzo[d] frontiersin.orgnih.govdioxol-5-amine, in the presence of a base like triethylamine to form the amide bond. researchgate.net

Beyond altering the formation method, researchers have also created analogues by replacing the entire amide moiety.

Retro-amides: In a study aimed at developing synergists against fluconazole-resistant Candida albicans, researchers designed a series of compounds by replacing the amide moiety of a lead compound with a retro-amide linkage. nih.gov This involves reversing the N and C termini of the amide bond, resulting in a 3-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-N-benzylpropanamide structure. nih.gov

Sulfonamides: Bioisosteric replacement of the amide bond with a sulfonamide linkage has also been explored. An analogue of capsaicin (B1668287) was designed where the amide bond was replaced by a sulfonamide group, and the vanillyl group was substituted with a 1,3-benzodioxole ring. researchgate.net This resulted in the synthesis of N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide. researchgate.net

Table 2: Synthetic Approaches to Carboxamide Linkage Modification

| Modification Type | Reagents/Method | Starting Materials | Resulting Linkage | Reference |

|---|---|---|---|---|

| Amide Coupling | EDCI, DMAP | Benzo[d] frontiersin.orgnih.govdioxole-5-carboxylic acid, Aniline derivative | Carboxamide | nih.gov |

| Acid Chloride Formation | Oxalyl Chloride, then Amine | Carboxylic Acid, Amine | Carboxamide | frontiersin.org |

| Linkage Inversion | Retro-synthesis design | N/A | Retro-amide | nih.gov |

| Bioisosteric Replacement | N/A | N/A | Sulfonamide | researchgate.net |

Structural Elaboration of the 1,3-Benzodioxole Ring System

Modifications to the 1,3-benzodioxole ring itself are less common but provide another avenue for structural diversification. These elaborations typically involve electrophilic aromatic substitution on the benzodioxole ring system of the starting materials or early-stage intermediates.

The synthesis of new amino-acyl derivatives has been described starting from safrole, a natural product that contains the 1,3-benzodioxole unit. researchgate.net The synthetic pathway involved steps such as oxidation and nitration (using HNO₃/AcOH), which directly modify the aromatic portion of the benzodioxole core before the final coupling steps. researchgate.net Such modifications allow for the introduction of various functional groups onto the benzene (B151609) ring of the benzodioxole system, which can then be carried through to the final N-benzylcarboxamide product. The crystal structure of several 1,3-benzodioxole derivatives has been characterized, confirming the flattened envelope form that the dioxole ring fused to the benzene ring typically adopts. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for N Benzyl 1,3 Benzodioxole 5 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides profound insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy is fundamental for determining the number, connectivity, and chemical environment of protons within a molecule. In the case of N-benzyl-1,3-benzodioxole-5-carboxamide, the spectrum is characterized by distinct signals corresponding to the protons of the benzodioxole ring, the benzyl (B1604629) group, and the amide N-H proton.

The protons on the benzodioxole ring typically appear as multiplets in the aromatic region of the spectrum. The two protons of the methylene (B1212753) dioxy group (-O-CH₂-O-) characteristically present as a singlet. For instance, in some benzodioxole derivatives, this singlet is observed around 6.12-6.13 ppm. najah.edu The aromatic protons of the benzyl group also resonate in the aromatic region, often as a complex multiplet. A key diagnostic signal is the methylene bridge (-CH₂-) connecting the benzyl ring to the amide nitrogen, which typically appears as a doublet due to coupling with the adjacent N-H proton. The amide proton (N-H) itself usually presents as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. In related N-substituted benzamides, this N-H signal can be observed over a wide range.

Table 1: Representative ¹H NMR Spectral Data for Protons in this compound Analogues

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Amide (N-H) | Variable (often broad) | s or t | - |

| Benzyl Aromatic (Ar-H) | ~7.2-7.4 | m | - |

| Benzodioxole Aromatic (Ar-H) | ~6.8-7.5 | m | - |

| Methylene dioxy (O-CH₂-O) | ~6.0-6.1 | s | - |

| Benzyl Methylene (N-CH₂) | ~4.5-4.6 | d | ~5.7 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on the specific analogue and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound analogues, the carbonyl carbon (C=O) of the amide group is a key diagnostic peak, typically resonating in the downfield region of the spectrum, often around 164-169 ppm. najah.edursc.org The carbons of the benzodioxole and benzyl aromatic rings appear in the range of approximately 108 to 150 ppm. The methylene dioxy carbon (-O-CH₂-O-) has a characteristic chemical shift, often found around 102 ppm. najah.edu The benzylic methylene carbon (-CH₂-) signal is typically observed in the range of 40-50 ppm.

Table 2: Representative ¹³C NMR Spectral Data for Carbons in this compound Analogues

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | ~165-170 |

| Benzodioxole Aromatic (quaternary) | ~147-151 |

| Benzyl Aromatic (quaternary) | ~135-138 |

| Benzyl & Benzodioxole Aromatic (CH) | ~108-129 |

| Methylene dioxy (O-CH₂-O) | ~102 |

| Benzyl Methylene (N-CH₂) | ~44 |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For this compound and its analogues, HRMS can precisely determine the mass of the protonated molecule [M+H]⁺, which can then be compared to the calculated theoretical mass based on the expected molecular formula. najah.edursc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as amides. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce fragmentation of a selected parent ion. The resulting fragment ions provide valuable structural information. For this compound analogues, a common fragmentation pathway involves the cleavage of the amide bond (N-CO). rsc.org This cleavage can result in the formation of a benzodioxole acylium ion and a benzylamine (B48309) fragment, or vice versa, depending on which fragment retains the positive charge. The fragmentation patterns of amides can be complex, but they provide a wealth of information for structural elucidation. rsc.orgacs.org

Computational Chemistry and in Silico Approaches for N Benzyl 1,3 Benzodioxole 5 Carboxamide Research

Molecular Docking Studies of Benzodioxole-Carboxamide Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr This method is crucial for understanding the potential therapeutic applications of compounds by evaluating their binding affinity and interaction modes with specific biological targets.

A primary output of molecular docking is the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. dergipark.org.tr

In silico studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, docking studies of quinazolin-2,4-dione analogues against the COVID-19 main protease (Mpro) revealed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, when 2,4-disubstituted quinoline (B57606) derivatives were docked against the Mycobacterium tuberculosis receptor (LipB), they exhibited binding affinities from -3.2 to -18.5 kcal/mol, with the most potent compounds showing stronger binding than the standard drug isoniazid. dergipark.org.tr These studies underscore how docking can effectively screen and rank potential drug candidates based on their predicted binding strength.

Table 1: Example of Predicted Binding Affinities for Heterocyclic Compounds Against a Protein Target This table is illustrative, based on data for related compound classes, to demonstrate how binding affinities are typically reported.

| Compound ID | Target Protein | Binding Affinity (kcal/mol) |

| Ligand A | Mpro | -9.6 |

| Ligand B | Mpro | -8.5 |

| Ligand C | LipB | -18.5 |

| Ligand D | LipB | -15.4 |

| Isoniazid (Control) | LipB | -14.6 |

Data sourced from studies on quinazolin-2,4-diones and quinoline derivatives. dergipark.org.trekb.eg

Beyond predicting binding strength, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov Identifying these interaction "hotspots" is critical for understanding the mechanism of action and for designing more potent and selective molecules.

For example, docking analysis of a potent quinazolin-2,4-dione derivative revealed that its high affinity for the Mpro active site was due to a combination of one hydrogen bond with the residue GLN127 and two arene-cation interactions with LYS5 and LYS137. ekb.eg The amide and quinazoline (B50416) fragments of the molecules were identified as key hydrogen bond donors and acceptors. ekb.eg Such detailed interaction maps provide a structural basis for the compound's activity and guide future structural modifications to enhance binding.

Table 2: Illustrative Ligand-Protein Interactions for a Docked Compound This table exemplifies the types of interactions identified through docking studies.

| Interaction Type | Ligand Moiety Involved | Receptor Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | GLN127 | 2.99 |

| Arene-Cation | Benzene (B151609) Ring | LYS5 | 3.77 |

| Arene-Cation | Quinazoline Ring | LYS137 | 5.78 |

Interaction data based on a study of a quinazolin-2,4-dione derivative with Mpro. ekb.eg

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the motion of atoms and molecules, providing insights into the conformational stability of the ligand-protein complex and the flexibility of the ligand within the binding pocket. researchgate.net

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone or a ligand's heavy atoms over time relative to an initial reference structure. nih.gov A stable RMSD value over the simulation period suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net Conversely, large fluctuations in RMSD can indicate significant conformational changes or instability of the ligand in the binding site. researchgate.net For example, a stable protein-ligand complex might exhibit RMSD values that plateau below 3 Å, whereas higher values could suggest conformational shifts that may impact ligand binding. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. nih.gov These methods provide fundamental information about electron distribution, orbital energies, and molecular reactivity, which are crucial for understanding a compound's intrinsic properties and potential for interaction.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, indicating that it can be easily excited and participate in charge transfer interactions within a biological system. nih.govmdpi.com For a related benzodioxole derivative, the HOMO-LUMO energy gap was calculated to be 4.23 eV, a value that suggests significant charge transfer capability, potentially promoting its bioactivity. mdpi.com In this molecule, the electron density in the HOMO was distributed over the benzodioxole ring and a hydrazinecarboxamide moiety, while the LUMO was mainly located on the benzodioxole fragment, indicating a charge transfer pathway across the molecule. mdpi.com

Table 3: Frontier Molecular Orbital Energies for a Benzodioxole-Containing Compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.007 | Electron-donating ability |

| LUMO | -1.777 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.23 | Indicator of chemical reactivity and stability |

Data based on DFT calculations for (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide. mdpi.com

Analysis of the charge density distribution within a molecule reveals its electrostatic potential and identifies regions that are electron-rich or electron-poor. This information is vital for predicting how a molecule will interact with other molecules, including biological receptors. Natural Population Analysis (NPA) is a common method used to calculate the atomic charges. researchgate.net

In a study of a related benzodioxole-carboxamide derivative, NPA revealed that hydrogen atoms generally carried net positive charges, while nitrogen and oxygen atoms were negatively charged, making them preferred sites for protonation. mdpi.com The analysis showed that specific carbon atoms attached to electronegative atoms like nitrogen or oxygen became positively charged, while others remained negative. researchgate.net This detailed map of charge distribution helps to explain intramolecular interactions, such as hydrogen bonding, and predicts the most likely sites for electrostatic interactions with a protein target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel molecules before they are synthesized.

In the study of benzodioxole derivatives, QSAR analyses have been employed to understand the structural requirements for various biological activities. For instance, in the context of designing novel synergists against fluconazole-resistant Candida albicans, a study of 3-(benzo[d] researchgate.netnih.govdioxol-5-yl)-N-(substituted benzyl)propanamides highlighted the importance of the substitution pattern on the benzyl (B1604629) ring for synergistic activity. nih.gov While this study focused on a propanamide linker, the principles of structure-activity relationships are applicable to the broader class of N-benzyl-benzodioxole amides.

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to generate a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For benzyl-substituted benzodioxole-carboxamides, a hypothetical QSAR study might reveal that specific substitutions on the benzyl ring influence activity. For example, electron-withdrawing groups at the para position might be found to enhance activity, while bulky substituents at the ortho position could be detrimental.

Below is an example of a data table that could be generated from a QSAR study of N-benzyl-1,3-benzodioxole-5-carboxamide analogs, where different substituents (R) are placed on the benzyl ring.

| Compound | R-Group | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | logP | Molecular Weight |

| 1 | H | 10.5 | 10.2 | 3.1 | 255.28 |

| 2 | 4-Cl | 5.2 | 5.5 | 3.8 | 289.72 |

| 3 | 4-OCH3 | 8.9 | 9.1 | 3.0 | 285.30 |

| 4 | 4-NO2 | 3.1 | 3.4 | 3.2 | 300.27 |

| 5 | 2-Cl | 15.8 | 15.5 | 3.8 | 289.72 |

Computer-Aided Drug Discovery and Lead Optimization Strategies for Benzyl-Substituted Benzodioxole-Carboxamides

Computer-aided drug discovery (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. nih.gov For benzyl-substituted benzodioxole-carboxamides, CADD strategies can be instrumental in refining their properties to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD techniques such as molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and interactions. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking between the compound and the enzyme's active site. This information can then be used to guide the design of new analogs with improved binding affinity.

A hypothetical docking study of this compound into an enzyme active site might reveal the following interactions:

The carboxamide linkage forms hydrogen bonds with specific amino acid residues.

The benzodioxole ring engages in hydrophobic interactions with a nonpolar pocket.

The benzyl group fits into a specific sub-pocket, where substitutions can be made to enhance binding.

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are utilized. These approaches rely on the knowledge of a set of molecules that are active against a particular target. Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For a series of active benzyl-substituted benzodioxole-carboxamides, a pharmacophore model might consist of a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature, all at specific relative distances. This pharmacophore can then be used as a 3D query to screen large virtual databases for new and diverse chemical scaffolds with the potential for similar biological activity.

Lead Optimization: Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial part of this process. Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov

For example, in silico tools could be used to predict the metabolic fate of this compound, identifying potential sites of metabolism. This information can then be used to modify the molecule to improve its metabolic stability.

The following table illustrates how in silico predictions could guide the lead optimization of a series of benzyl-substituted benzodioxole-carboxamides.

| Compound ID | Benzyl Substituent | Predicted Oral Bioavailability (%) | Predicted BBB Permeation | Predicted Toxicity Risk |

| BC-1 | H | 65 | High | Low |

| BC-2 | 4-F | 70 | High | Low |

| BC-3 | 3,4-diCl | 50 | Moderate | Moderate |

| BC-4 | 4-CN | 60 | Low | Low |

By integrating these computational approaches, researchers can rationally design and optimize benzyl-substituted benzodioxole-carboxamides, leading to the development of novel therapeutic agents with improved efficacy and safety profiles.

Structure Activity Relationship Sar Studies of Benzyl Substituted 1,3 Benzodioxole 5 Carboxamide Derivatives

Impact of Substituents on the Benzyl (B1604629) Moiety on Biological Activity and Selectivity

The nature and position of substituents on the benzyl ring of N-benzyl-1,3-benzodioxole-5-carboxamide derivatives play a critical role in modulating their biological activity and selectivity. Research has demonstrated that even minor alterations to this part of the molecule can lead to significant changes in potency and target preference.

In a series of 6-benzyl-1,3-benzodioxole derivatives studied for their antimitotic activity, the substitution pattern on the benzyl moiety was found to be a key determinant of their ability to inhibit tubulin polymerization. nih.gov Maximum antitubulin activity was observed when a methoxy (B1213986) group was present at the para-position of the benzyl ring. nih.gov Interestingly, the introduction of additional methoxy groups on the benzyl substituent, in an attempt to mimic the structure of the potent mitotic inhibitor podophyllotoxin, resulted in a significant decrease in activity. nih.gov This suggests that a specific electronic and steric profile of the benzyl ring is necessary for optimal interaction with the target protein.

Further illustrating the importance of benzyl substitution, a study on 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-benzylpropanamide derivatives as synergists for antifungal agents revealed a clear structure-activity relationship. The introduction of a biphenyl (B1667301) moiety, effectively a large substituent on the benzyl group, led to a significant enhancement in synergistic activity against fluconazole-resistant Candida albicans. nih.gov

The following table summarizes the observed impact of various substituents on the benzyl moiety on the biological activity of 1,3-benzodioxole (B145889) derivatives.

| Derivative Class | Benzyl Substituent | Observed Biological Activity |

| 6-benzyl-1,3-benzodioxole | para-methoxy | Maximum antitubulin activity nih.gov |

| 6-benzyl-1,3-benzodioxole | Additional methoxy groups | Major reduction in antitubulin activity nih.gov |

| 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-benzylpropanamide | Biphenyl | Significantly superior synergistic antifungal activity nih.gov |

Role of the 1,3-Benzodioxole Ring System in Target Recognition and Interaction

The 1,3-benzodioxole ring system is a recurring motif in a multitude of biologically active compounds and is not merely a passive scaffold. In the context of this compound derivatives, this heterocyclic ring is crucial for target recognition and interaction.

Studies on 6-benzyl-1,3-benzodioxole derivatives have underscored the necessity of an intact dioxole ring for their biological function. nih.gov Disruption or replacement of this ring system leads to a substantial loss of activity, indicating its direct involvement in the binding process. The 1,3-benzodioxole moiety can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, which are essential for the stable binding of the ligand to its biological target. The oxygen atoms within the dioxole ring can also act as hydrogen bond acceptors, further anchoring the molecule within the active site of a protein.

Influence of Carboxamide Linkage Modifications on Potency and Pharmacological Profile

The orientation and nature of the amide bond are of particular importance. In a study focused on developing synergists against fluconazole-resistant Candida albicans, researchers designed a series of compounds by replacing the amide moiety in a lead compound with a retro-amide moiety. nih.gov This modification, which reverses the direction of the amide bond, resulted in compounds with enhanced synergistic activity. This finding highlights that the specific arrangement of the hydrogen bond donor and acceptor groups within the carboxamide linker is a key factor for optimal biological effect.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules are chiral environments. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with a target, with different stereoisomers often exhibiting vastly different biological activities.

For many classes of compounds, stereochemistry is a key driver of potency and can also affect pharmacokinetic properties. mdpi.com The uptake of drugs into cells can be stereospecific, as seen with certain transport systems. mdpi.com While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are broadly applicable.

In a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. mdpi.com This underscores the importance of considering stereochemistry in the design of new therapeutic agents. Molecular modeling studies have also revealed that stereochemistry can significantly affect the efficiency of interaction with a biological target, leading to covalent binding and enzyme inactivation in a stereospecific manner. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound derivatives would be a critical step in elucidating a complete SAR profile.

Rational Design Principles for Lead Optimization and Analogue Development

The development of potent and selective analogues of this compound relies on the application of rational drug design principles. This approach involves the systematic modification of a lead compound based on an understanding of its SAR to improve its therapeutic properties.

A key strategy in lead optimization is to identify the pharmacophoric elements of the lead compound and to make targeted modifications to enhance its interaction with the biological target. The SAR data for this compound derivatives provide a clear roadmap for such optimization. For instance, the finding that a para-methoxy group on the benzyl ring enhances antitubulin activity provides a clear direction for further analogue synthesis. nih.gov

The design of 3-(benzo[d] nih.govnih.govdioxol-5-yl)-N-benzylpropanamides as synergists against fluconazole-resistant Candida albicans serves as an excellent example of rational design. nih.gov Starting from known lead compounds, researchers made specific and logical modifications, such as the introduction of a retro-amide linker and the addition of a biphenyl moiety to the benzyl group, which resulted in a significant improvement in activity. nih.gov

Computational tools, such as molecular docking, can further guide the rational design process by predicting how newly designed analogues will bind to the target protein. This allows for the prioritization of synthetic efforts on compounds that are most likely to have the desired biological activity. By integrating SAR data with modern drug design strategies, it is possible to efficiently develop optimized analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Research Methodologies and Future Directions for N Benzyl 1,3 Benzodioxole 5 Carboxamide Research

In Vitro Pharmacological Assay Methodologies

In vitro assays are fundamental in characterizing the biological activity of N-benzyl-1,3-benzodioxole-5-carboxamide at the molecular and cellular levels. These assays provide crucial preliminary data on the compound's mechanism of action, potency, and selectivity.

Enzyme inhibition assays are critical for identifying and characterizing compounds that modulate the activity of specific enzymes. For benzodioxole derivatives, these assays have been instrumental in revealing potential therapeutic targets. For instance, studies on related benzodioxole carboxamide compounds have demonstrated significant inhibitory activity against enzymes like α-amylase, suggesting a potential application in managing diabetes. mdpi.comresearchgate.net In one study, N-(3-(trifluoromethyl)phenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide was a potent α-amylase inhibitor. mdpi.comresearchgate.net Similarly, other related heterocyclic compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. scielo.br

Future research on this compound would benefit from a broad panel of enzyme inhibition assays to uncover its full therapeutic potential. High-throughput screening against a diverse range of enzymes can efficiently identify novel activities.

Table 1: Examples of Enzyme Inhibition by Benzodioxole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| N-(phenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide (IIa) | α-amylase | 0.85 |

| N-(3-(trifluoromethyl)phenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide (IIc) | α-amylase | 0.68 |

Receptor-binding assays are essential for determining the affinity and selectivity of a compound for specific receptors. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor. The 1,3-benzodioxole (B145889) scaffold has been explored for its interaction with various receptors. For example, derivatives of 1,3-benzodioxole N-carbamothioyl carboxamide have been identified as potent and selective antagonists of P2X4 and P2X7 receptors, which are implicated in pain and inflammation. nih.gov Another study focused on 1,3-benzodioxole derivatives as agonists for the auxin receptor TIR1, highlighting the diverse receptor interactions of this chemical class. frontiersin.org

For this compound, a comprehensive receptor screening profile would be invaluable. This would involve testing the compound against a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to identify its primary targets and potential off-target effects.

Cell-based assays provide insights into the biological effects of a compound in a more physiologically relevant context than isolated enzyme or receptor assays. These assays can measure a variety of cellular processes.

Cell Proliferation Assays: Assays such as the MTS assay are used to assess the cytotoxic or anti-proliferative effects of compounds on cancer and normal cell lines. Benzodioxole carboxamide derivatives have been evaluated for their impact on cell viability, with some showing significant activity against cancer cell lines while being relatively safe for normal cells. mdpi.comresearchgate.net

Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. Studies on 1,3-benzodioxole derivatives have shown their ability to induce apoptosis in cancer cells, often linked to the induction of oxidative stress. nih.govnih.gov Investigating the pro-apoptotic potential of this compound in various cancer cell lines is a crucial area for future research.

Calcium Influx Assays: Intracellular calcium signaling plays a vital role in numerous cellular functions, including proliferation and apoptosis. nih.govnih.gov Alterations in calcium influx can be indicative of a compound's effect on ion channels or certain receptor types. For example, the antagonism of P2X receptors by benzodioxole derivatives was determined using a Ca2+ influx assay. nih.gov Given the link between calcium signaling and cellular fate, assessing the impact of this compound on calcium influx is warranted. nih.govnih.gov

Preclinical In Vivo Models for Mechanistic Research (excluding clinical human trial data)

Preclinical in vivo models are indispensable for evaluating the efficacy and mechanism of action of a compound in a whole-organism setting. For compounds in the benzodioxole class, various animal models have been employed.

A notable example is the use of a streptozotocin-induced diabetic mouse model to evaluate the hypoglycemic effect of a benzodioxole carboxamide derivative. mdpi.comresearchgate.net In another study, the anti-tumor activity of peptidyl derivatives containing the 1,3-benzodioxole system was assessed in mice with carcinoma S-180 tumor growth. nih.gov Furthermore, 1,3-benzodioxole derivatives conjugated with arsenicals were tested in 4T1 tumor syngeneic models in mice to confirm their in vivo bioactivity. nih.govnih.gov

For this compound, the selection of an appropriate in vivo model will depend on the findings from in vitro assays. For instance, if the compound shows potent anti-cancer activity in vitro, xenograft or syngeneic tumor models would be appropriate for in vivo validation.

Strategies for Addressing Discrepancies in Reported Biological Activity Data

Discrepancies in reported biological activity data can arise from various factors, including differences in experimental protocols, materials, and data analysis methods. Ensuring the reproducibility and reliability of research findings is paramount.

Key strategies to address these discrepancies include:

Detailed Methodological Reporting: Publications should include comprehensive details of experimental procedures, including cell line sources, passage numbers, reagent concentrations, and instrument settings.

Standardization of Assays: The use of standardized protocols and reference compounds can help in comparing data across different laboratories.

Data Accessibility: Providing access to raw data and detailed analysis methods allows for independent verification of the results. almaden.io

Confirmation in Multiple Systems: Validating key findings in different cell lines or animal models can increase confidence in the observed biological activity.

Potential for Multi-Target-Directed Ligand (MTDL) Development

The "one molecule, one target" paradigm has been challenged by the multifactorial nature of complex diseases such as neurodegenerative disorders and cancer. The development of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple targets, has emerged as a promising therapeutic strategy. nih.govnih.gov

The carboxamide moiety is a common feature in many MTDLs. For example, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were designed as multi-target inhibitors of monoamine oxidase and cholinesterase for potential use in Alzheimer's disease. mdpi.com The benzodioxole core of this compound offers a versatile scaffold that can be chemically modified to interact with multiple biological targets. The design of such MTDLs often involves combining pharmacophores from known ligands for different targets into a single molecule. researchgate.netmdpi.com

Given the diverse biological activities observed for benzodioxole derivatives, there is significant potential to develop this compound into an MTDL. Future research could focus on rationally designing derivatives that simultaneously modulate targets relevant to a specific complex disease, potentially leading to more effective and safer therapies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-(trifluoromethyl)phenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide |

| 1,3-benzodioxole N-carbamothioyl carboxamide |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |

| N-(phenyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry offers a transformative approach to drug discovery and development. nih.govnih.gov For this compound, these computational tools can significantly accelerate the identification of new derivatives with enhanced biological activities and optimized pharmacokinetic profiles.

AI and ML algorithms can be applied at nearly every stage of the computer-aided drug design process. nih.govresearchgate.net This includes high-throughput virtual screening (HTVS), quantitative structure-activity relationship (QSAR) analysis, de novo drug design, and the in silico evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. researchgate.net By leveraging large datasets of chemical information, ML models can predict the biological activities of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Generative AI models, such as Recurrent Neural Networks (RNNs) and Graph Neural Networks (GNNs), represent a particularly advanced frontier. frontiersin.org These models can design entirely new molecules from scratch, tailored to bind to a specific biological target with high affinity and selectivity. nih.gov In the context of this compound, such models could generate novel structures based on the core benzodioxole scaffold, exploring a vast chemical space to identify compounds with potentially superior therapeutic properties. frontiersin.org

| AI/ML Methodology | Application in this compound Research | Potential Outcome |

|---|---|---|

| Virtual Screening | Screening large virtual libraries of benzodioxole derivatives against known biological targets (e.g., enzymes, receptors). | Rapid identification of hit compounds with high binding affinity. nih.gov |

| QSAR Analysis | Developing predictive models that correlate the structural features of this compound analogs with their biological activity. | Guiding the rational design of more potent and selective compounds. researchgate.net |

| De Novo Drug Design | Using generative models to create novel molecular structures based on the benzodioxole framework with desired pharmacological properties. | Discovery of patentable lead compounds with unique structures and mechanisms of action. nih.gov |

| ADME/T Prediction | Predicting the pharmacokinetic and toxicity profiles of new derivatives before synthesis. | Reducing late-stage attrition of drug candidates by identifying potential liabilities early in the discovery process. researchgate.net |

Exploration of Novel Therapeutic Indications Beyond Current Research

The 1,3-benzodioxole moiety is a key structural feature present in numerous biologically active compounds, suggesting a broad therapeutic potential for its derivatives. ontosight.ainih.gov While initial research may focus on a specific activity, exploring other indications can unlock the full potential of this compound and its analogs.

Research into related benzodioxole compounds has revealed a wide spectrum of pharmacological effects, including:

Anticancer Activity : Certain benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines. najah.edu For instance, carboxamide-containing benzodioxoles have shown activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. najah.edu Further investigation could explore the potential of this compound derivatives as anti-proliferative agents.

Anti-inflammatory and Analgesic Effects : The benzodioxole scaffold is present in compounds evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests a potential application in treating inflammatory conditions.

Antimicrobial Activity : Some peptidyl derivatives incorporating the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial properties. nih.gov

Plant Growth Regulation : In a distinct application outside of human medicine, N-(benzo[d] ontosight.airesearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists that promote root growth, indicating potential use in agriculture. nih.gov

This diversity of biological activity highlights the versatility of the benzodioxole scaffold and provides a strong rationale for screening this compound against a wider range of biological targets to uncover novel therapeutic uses.

| Potential Therapeutic Area | Observed Activity in Related Benzodioxole Compounds | Reference Finding |

|---|---|---|

| Oncology | Cytotoxicity against HeLa, Caco-2, and Hep3B cancer cell lines. najah.edu | Carboxamide-containing compounds 2a and 2b showed anticancer activity. najah.edu |

| Inflammation | Inhibition of COX-1 and COX-2 enzymes. nih.gov | Compound 3b showed potent activity against both COX-1 and COX-2 with IC50 values of 1.12 and 1.3 µM, respectively. nih.gov |

| Infectious Diseases | Antimicrobial activity. nih.gov | Synthesized peptidyl derivatives were evaluated as antimicrobial agents. nih.gov |

| Agriculture | Auxin receptor agonists promoting root growth. nih.gov | Compound K-10 exhibited excellent root growth-promoting activity, exceeding that of 1-naphthylacetic acid (NAA). nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. The synthesis of this compound and its derivatives can benefit significantly from these approaches.

A key area for green innovation is the synthesis of the core 1,3-benzodioxole ring system. Traditional methods often require harsh reaction conditions, toxic solvents, and long reaction times. A notable green alternative is the use of microwave irradiation. For example, 2-phenyl-substituted 1,3-benzodioxole derivatives have been synthesized via a microwave-assisted reaction of catechol with benzoic acid derivatives using polyphosphoric acid as both a catalyst and a solvent. researchgate.net

This microwave-assisted approach offers several advantages over conventional heating methods:

Reduced Reaction Time : Reactions can often be completed in minutes rather than hours.

Increased Yield : The efficiency of the reaction is often improved, leading to higher product yields.

Energy Efficiency : Microwave heating is more direct and consumes less energy.

Solvent Reduction : In some cases, the need for additional toxic organic solvents is eliminated. researchgate.net

Applying these principles to the multi-step synthesis of this compound could involve developing microwave-assisted steps for both the formation of the benzodioxole ring and the final amide coupling reaction. This would not only make the process more environmentally friendly but also more economical and efficient. researchgate.net

| Synthesis Parameter | Conventional Method | Green Chemistry Approach (e.g., Microwave-Assisted) |

|---|---|---|

| Energy Source | External heating (e.g., oil bath) | Microwave irradiation researchgate.net |

| Reaction Time | Hours to days | Minutes researchgate.net |

| Solvents | Often requires volatile and/or toxic organic solvents | Reduced solvent use or use of greener solvents; catalyst can sometimes act as the solvent. researchgate.net |

| Yield | Variable | Often higher and more reproducible yields. researchgate.net |

| Environmental Impact | Higher energy consumption and waste generation | Lower energy consumption and reduced use of hazardous substances. researchgate.net |

Q & A

Q. What are the common synthetic routes for N-benzyl-1,3-benzodioxole-5-carboxamide derivatives?

Synthesis typically involves multi-step organic reactions, such as condensation of benzodioxole precursors with thiadiazole intermediates under controlled conditions . Microwave-assisted methods can enhance reaction rates and yields (e.g., 23% yield for N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide via Pd-catalyzed coupling) . Key reagents include thiosemicarbazide and coupling agents, with progress monitored via TLC and NMR .

Q. How is structural characterization performed for these compounds?

Characterization relies on spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and purity (e.g., δ 7.8–8.2 ppm for quinoline protons) .

- IR spectroscopy to identify functional groups like carbonyls (C=O stretch at 1643–1659 cm⁻¹) .

- Mass spectrometry for molecular weight validation (e.g., m/z 292 [M]⁺) .

Q. What preliminary biological assays are used to evaluate activity?

Initial screens include:

- MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .

- SRB assays to assess antiproliferative effects .

- Functional assays (e.g., TRPV4 antagonism studies using calcium flux measurements) .

Advanced Research Questions

Q. How do computational methods predict physicochemical properties of benzodioxole carboxamides?

Computational tools calculate:

- Hydrogen bond donors/acceptors (e.g., 1 donor and 17 acceptors for piperflanilide) .

- LogP values to estimate lipophilicity and bioavailability .

- Molecular dynamics simulations to model interactions with biological targets (e.g., TRPV4 channel binding) .

Q. What strategies optimize synthetic yields and purity?

- Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 20% to 50% in thiadiazole derivatives) .

- Catalyst optimization (e.g., Pd catalysts for cross-coupling) enhances regioselectivity .

- Purification via column chromatography resolves byproducts, validated by HPLC .

Q. How do structural modifications influence biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -F) enhances metabolic stability .

- Ring variations : Replacing benzodioxole with quinoline improves anticancer activity (e.g., 65.9% ORR in phase 2 trials for valemetostat) .

- Hybrid structures : Incorporating furan/thiophene moieties modulates selectivity (e.g., TRPV4 vs. TRPV1 antagonism) .

Q. How can contradictions in biological data be resolved?

- Dose-response reevaluation : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) .

- Metabolite profiling : Conflicting opioid activity in methylenedioxy-U-47700 analogues may stem from metabolite interference .

- Structural validation : Re-examining NMR/XRPD data ensures compound integrity (e.g., polymorphic forms affecting solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.